molecular formula C14H20O4 B009323 (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol CAS No. 104322-67-0

(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol

Cat. No.: B009323
CAS No.: 104322-67-0
M. Wt: 252.31 g/mol
InChI Key: BCACQGHYULTSHT-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol is a chiral molecule with significant applications in various fields of chemistry and biology. This compound features a dioxolane ring, a phenyl group, and an ethanol moiety, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl alcohol, acetone, and ethylene glycol.

    Formation of Dioxolane Ring: The dioxolane ring is formed through an acid-catalyzed reaction between acetone and ethylene glycol, producing 2,2-dimethyl-1,3-dioxolane.

    Chiral Center Introduction: The chiral centers are introduced via asymmetric synthesis or chiral resolution techniques. One common method involves using chiral catalysts or auxiliaries to ensure the correct stereochemistry.

    Final Coupling: The phenylmethoxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the intermediate dioxolane compound under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Catalytic Hydrogenation: To reduce any unwanted by-products.

    Purification: Using techniques such as crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylmethoxy group can be substituted with other nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP, or KMnO4.

    Reducing Agents: LiAlH4, NaBH4.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted ethers or esters.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Chiral Catalysts: Acts as a chiral ligand in asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes due to its chiral nature.

    Metabolic Pathway Analysis: Helps in understanding metabolic pathways involving chiral intermediates.

Medicine

    Drug Development: Serves as a precursor for the synthesis of chiral drugs.

    Pharmacokinetics: Used in studies to understand the absorption, distribution, metabolism, and excretion of chiral drugs.

Industry

    Polymer Production: Used in the synthesis of chiral polymers.

    Agriculture: Acts as an intermediate in the production of chiral pesticides.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The dioxolane ring and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The mechanism often involves:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylethanol
  • (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-methoxyethanol

Uniqueness

  • Chiral Centers : The specific configuration of the chiral centers in (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol provides unique interactions with biological targets.
  • Functional Groups : The combination of a dioxolane ring, phenyl group, and ethanol moiety offers distinct reactivity and binding properties compared to similar compounds.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial applications

Properties

IUPAC Name

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-14(2)17-10-13(18-14)12(8-15)16-9-11-6-4-3-5-7-11/h3-7,12-13,15H,8-10H2,1-2H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCACQGHYULTSHT-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(CO)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H](CO)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Reactant of Route 2
(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Reactant of Route 3
(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Reactant of Route 4
(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Reactant of Route 5
(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Reactant of Route 6
Reactant of Route 6
(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.